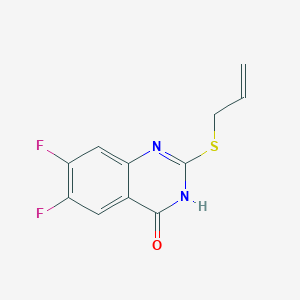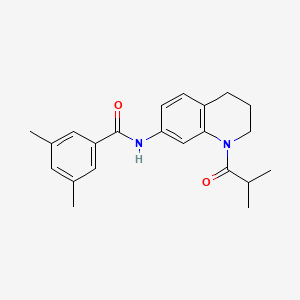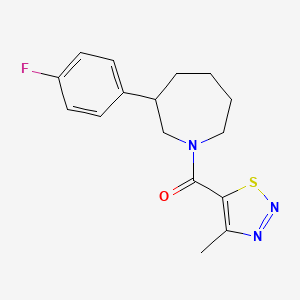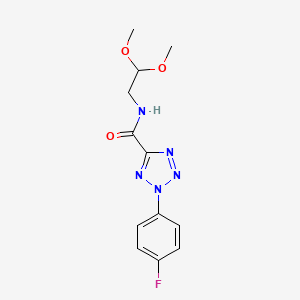
2-(allylthio)-6,7-difluoroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-6,7-difluoroquinazolin-4(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinazolinone family and has been shown to possess a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Properties :
- A study by Keche & Kamble (2014) discusses the synthesis of novel 2-methylquinazolin-4(3H)-one derivatives, which are structurally related to 2-(allylthio)-6,7-difluoroquinazolin-4(3H)-one. These derivatives exhibited significant anti-inflammatory and antimicrobial activities, including antibacterial and antifungal properties (Keche & Kamble, 2014).
Cationic and Mesoionic Derivatives Synthesis :
- Research by Wasfy (2003) details the synthesis of cationic and mesoionic 1,3‐thiazolo‐[3,2‐c]quinazoline derivatives, including compounds related to this compound. These compounds have potential applications in various chemical reactions (Wasfy, 2003).
Antitumor Activity :
- A study by Al-Suwaidan et al. (2016) discusses the synthesis of 3-benzyl-4(3H)quinazolinone analogues, showing significant broad-spectrum antitumor activity. These compounds are structurally similar to this compound, suggesting potential applications in cancer research (Al-Suwaidan et al., 2016).
- Another study by Alanazi et al. (2013) on similar quinazolinone derivatives also demonstrated in vitro antitumor activities, further supporting the potential of these compounds in cancer treatment (Alanazi et al., 2013).
Inhibition of Malaria Enzymes :
- Research by Rasina et al. (2016) identified 2-aminoquinazolin-4(3H)-ones as inhibitors of malaria digestive vacuole plasmepsins, suggesting potential antimalarial applications for similar compounds (Rasina et al., 2016).
Synthesis of Halogenoheterocyclic Compounds :
- A study by Onysko et al. (2016) demonstrates the synthesis of 1-halogenomethyl(halogenomethylidene)-4-formyl-1,2-dihydrothiazolo[3,2-a]-quinolinium trihalogenides using 2-allyl(propargyl)thioquinolin-3-carbaldehyde, related to the target compound. This process has implications in the synthesis of complex halogenoheterocyclic compounds (Onysko et al., 2016).
Polymer Synthesis for Biological Applications :
- El-Said et al. (2021) conducted research on the copolymerization of quinazolinone derivatives, including 2-(allylthio)quinazolin-4(3H)-ones, with styrene and methyl methacrylate for biological applications, such as antitumor and antibacterial activities (El-Said et al., 2021).
Propiedades
IUPAC Name |
6,7-difluoro-2-prop-2-enylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-2-3-17-11-14-9-5-8(13)7(12)4-6(9)10(16)15-11/h2,4-5H,1,3H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGUUGBSKAFZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC(=C(C=C2C(=O)N1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2470015.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)



![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)
![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)